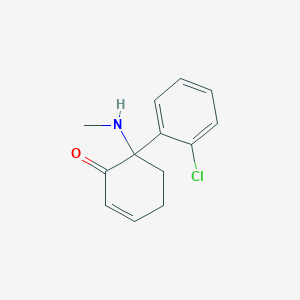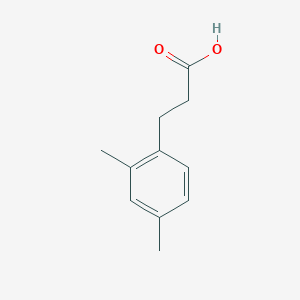
1-(3,3-Diphenylpropionyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Diphenylpropionyl)piperazine hydrochloride is a chemical compound with the molecular formula C19H23ClN2O and a molecular weight of 330.85 g/mol. It is an unsymmetrically N-substituted piperazine used in the preparation of (pyridylcyanomethyl)piperazines, which are orally active platelet-activating factor (PAF) antagonists.
Preparation Methods
The preparation of 1-(3,3-Diphenylpropionyl)piperazine hydrochloride involves the reaction of 3,3-diphenylpropionyl chloride with piperazine in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. After the reaction is complete, the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Chemical Reactions Analysis
1-(3,3-Diphenylpropionyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
1-(3,3-Diphenylpropionyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various piperazine derivatives, which are important intermediates in organic synthesis.
Biology: The compound is used in the study of PAF antagonists, which have potential therapeutic applications in treating inflammatory diseases.
Medicine: It is investigated for its potential use in developing new drugs for treating conditions such as asthma, allergies, and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,3-Diphenylpropionyl)piperazine hydrochloride involves its interaction with PAF receptors. By binding to these receptors, the compound inhibits the action of PAF, a potent inflammatory mediator. This inhibition helps reduce inflammation and other related symptoms.
Comparison with Similar Compounds
1-(3,3-Diphenylpropionyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound is used as an intermediate in the synthesis of atypical antipsychotic drugs.
1-(3-Chlorophenyl)piperazine dihydrochloride: This compound is used in neuroscience research to study the effects of serotonin receptor agonists.
The uniqueness of this compound lies in its specific use as a PAF antagonist, which distinguishes it from other piperazine derivatives.
Properties
IUPAC Name |
3,3-diphenyl-1-piperazin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c22-19(21-13-11-20-12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-10,18,20H,11-15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWZDJMTKGFCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)








